molecular formula C21H19N5O4 B353436 1,3-Dimethyl-6-[2-(methylamino)-5-nitrophenyl]-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione CAS No. 700350-11-4

1,3-Dimethyl-6-[2-(methylamino)-5-nitrophenyl]-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione

Cat. No.: B353436
CAS No.: 700350-11-4
M. Wt: 405.4g/mol
InChI Key: ZLFUOINEVKHWAN-UHFFFAOYSA-N
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Description

1,3-Dimethyl-6-[2-(methylamino)-5-nitrophenyl]-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-6-[2-(methylamino)-5-nitrophenyl]-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of appropriate pyrimidine derivatives with substituted anilines under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-6-[2-(methylamino)-5-nitrophenyl]-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives .

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-6-[2-(methylamino)-5-nitrophenyl]-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. For example, it may inhibit specific enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-6-[2-(methylamino)-5-nitrophenyl]-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione stands out due to its unique combination of functional groups and its potential for diverse applications. Its structural complexity and reactivity make it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

700350-11-4

Molecular Formula

C21H19N5O4

Molecular Weight

405.4g/mol

IUPAC Name

1,3-dimethyl-6-[2-(methylamino)-5-nitrophenyl]-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H19N5O4/c1-22-15-10-9-14(26(29)30)11-16(15)25-12-17-18(19(25)13-7-5-4-6-8-13)20(27)24(3)21(28)23(17)2/h4-12,22H,1-3H3

InChI Key

ZLFUOINEVKHWAN-UHFFFAOYSA-N

SMILES

CNC1=C(C=C(C=C1)[N+](=O)[O-])N2C=C3C(=C2C4=CC=CC=C4)C(=O)N(C(=O)N3C)C

Canonical SMILES

CNC1=C(C=C(C=C1)[N+](=O)[O-])N2C=C3C(=C2C4=CC=CC=C4)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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